molecular formula C16H17N3O3 B2744478 3-(1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxazolidin-2-one CAS No. 2310157-35-6

3-(1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxazolidin-2-one

Cat. No. B2744478
CAS RN: 2310157-35-6
M. Wt: 299.33
InChI Key: CERMGFRPCRYIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Pyrrolidine is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Platelet Activating Factor Antagonists

Research indicates that indole compounds substituted at the 3-position show significant potential as platelet activating factor (PAF) antagonists. These compounds are useful in treating a range of PAF-related disorders such as asthma, shock, and acute inflammation. The structural modification at the 3-position enhances the compound's efficacy against these conditions, showcasing the chemical's applicability in therapeutic contexts (Summers & Albert, 1987).

Synthetic Applications

The compound serves as a basis for generating N-unsubstituted or N-substituted azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds. This process highlights its role in synthesizing pyrrolidines, pyrrolines, and oxazolidines, expanding its utility in organic synthesis. The ability to generate such ylides points to the compound's versatility and utility in synthetic organic chemistry (Tsuge et al., 1987).

Antibacterial Activity

Studies have also explored the antibacterial potential of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with modifications aimed at extending the antibacterial spectrum to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This research demonstrates the compound's foundational role in developing new antibacterial agents with broadened activity profiles (Genin et al., 2000).

Regioselective Intermolecular Diamination

Further, the compound is involved in the synthesis of imidazo[1,2-a]pyridines via Cu(OTf)2-mediated intermolecular diamination under aerobic conditions. This process underscores its application in regioselective synthesis, contributing to the development of heterosubstituted compounds with potential pharmacological applications (Dwivedi et al., 2017).

Serotonergic Activity

Research into 3-[2-(pyrrolidin-1-yl)ethyl]indoles reveals potent agonistic activity for the h5-HT1D receptor, with high selectivity over the h5-HT1B receptor. This study indicates the compound's relevance in the context of neural and vascular tissue differentiation, potentially offering insights into the treatment of migraines with reduced side effects (Sternfeld et al., 1999).

Future Directions

The future directions in the research of indole and pyrrolidine derivatives involve the exploration of their diverse biological activities and the development of new therapeutic possibilities .

properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(12-1-2-14-11(9-12)3-5-17-14)18-6-4-13(10-18)19-7-8-22-16(19)21/h1-3,5,9,13,17H,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERMGFRPCRYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.